molecular formula C14H26O5Si B14058174 (3AS,4S,6R,6aS)-6-((tert-butyldimethylsilyl)oxy)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carbaldehyde

(3AS,4S,6R,6aS)-6-((tert-butyldimethylsilyl)oxy)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carbaldehyde

Cat. No.: B14058174
M. Wt: 302.44 g/mol
InChI Key: PEAWYILPAYFOTF-NOOOWODRSA-N
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Description

(3AS,4S,6R,6aS)-6-((tert-butyldimethylsilyl)oxy)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carbaldehyde is a complex organic compound with a unique structure that includes a furodioxole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3AS,4S,6R,6aS)-6-((tert-butyldimethylsilyl)oxy)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carbaldehyde typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the furodioxole ring system and the introduction of the tert-butyldimethylsilyl (TBDMS) protecting group. Reaction conditions often involve the use of strong acids or bases, as well as specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Advanced techniques like continuous flow chemistry may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3AS,4S,6R,6aS)-6-((tert-butyldimethylsilyl)oxy)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

(3AS,4S,6R,6aS)-6-((tert-butyldimethylsilyl)oxy)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Medicine: Investigated for its potential as a precursor to pharmacologically active compounds. Its derivatives may exhibit biological activity that could be harnessed for therapeutic purposes.

    Industry: Utilized in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (3AS,4S,6R,6aS)-6-((tert-butyldimethylsilyl)oxy)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carbaldehyde involves its interaction with specific molecular targets. The compound’s reactive aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. This reactivity underlies its potential use in enzyme inhibition studies and drug development.

Comparison with Similar Compounds

Similar Compounds

    (3AS,4S,6R,6aS)-6-((tert-butyldimethylsilyl)oxy)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-methanol: Similar structure but with a hydroxyl group instead of an aldehyde.

    (3AS,4S,6R,6aS)-6-((tert-butyldimethylsilyl)oxy)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-acetic acid: Contains a carboxylic acid group instead of an aldehyde.

Uniqueness

The uniqueness of (3AS,4S,6R,6aS)-6-((tert-butyldimethylsilyl)oxy)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carbaldehyde lies in its specific combination of functional groups and stereochemistry

Properties

Molecular Formula

C14H26O5Si

Molecular Weight

302.44 g/mol

IUPAC Name

(3aS,4R,6S,6aS)-4-[tert-butyl(dimethyl)silyl]oxy-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-6-carbaldehyde

InChI

InChI=1S/C14H26O5Si/c1-13(2,3)20(6,7)19-12-11-10(9(8-15)16-12)17-14(4,5)18-11/h8-12H,1-7H3/t9-,10+,11+,12-/m1/s1

InChI Key

PEAWYILPAYFOTF-NOOOWODRSA-N

Isomeric SMILES

CC1(O[C@H]2[C@H](O[C@@H]([C@H]2O1)O[Si](C)(C)C(C)(C)C)C=O)C

Canonical SMILES

CC1(OC2C(OC(C2O1)O[Si](C)(C)C(C)(C)C)C=O)C

Origin of Product

United States

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